Tris-(1,10-phenanthroline)ruthenium
Overview
Description
Scientific Research Applications
Tris-(1,10-phenanthroline)ruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis and as a probe in spectroscopic studies.
Biology: The compound serves as a fluorescent probe for detecting and quantifying oxygen levels in biological samples.
Medicine: It is explored for its potential in photodynamic therapy for cancer treatment.
Industry: The complex is used in the development of sensors and as a component in light-emitting devices.
Mechanism of Action
Safety and Hazards
Future Directions
Tris-(1,10-phenanthroline)ruthenium has potential applications in photocatalysis and light harvesting. It can be used as an additive in ionic liquid electrolyte to enhance current conduction in electrochemical cells . It has also been used as a probe for luminescent detection and quantitation of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris-(1,10-phenanthroline)ruthenium typically involves the reaction of ruthenium chloride with 1,10-phenanthroline in an ethanol solution. The reaction mixture is heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris-(1,10-phenanthroline)ruthenium undergoes various chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, often facilitated by its ability to transfer electrons.
Reduction: It can also undergo reduction reactions, where it accepts electrons.
Substitution: Ligand substitution reactions are common, where one or more of the 1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Ligand exchange reactions often involve the use of other polypyridyl ligands under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions typically produce ruthenium(II) complexes .
Comparison with Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
Comparison: Tris-(1,10-phenanthroline)ruthenium is unique due to its specific ligand structure, which imparts distinct photophysical properties. Compared to tris(2,2’-bipyridine)ruthenium(II) chloride, it exhibits different absorption and emission spectra, making it suitable for specific applications in photochemistry and sensing. The presence of phenanthroline ligands also enhances its stability and reactivity in various chemical environments .
Properties
IUPAC Name |
1,10-phenanthroline;ruthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVPHUVGVJOMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N6Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23570-43-6 (dichloride) | |
Record name | Tris-(1,10-phenanthroline)ruthenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177413 | |
Record name | Tris-(1,10-phenanthroline)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22873-66-1 | |
Record name | Tris-(1,10-phenanthroline)ruthenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022873661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris-(1,10-phenanthroline)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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